3,3-Dichloro-1,1,1,2-tetrafluoropropane

Description

Properties

CAS No. |

53063-54-0 |

|---|---|

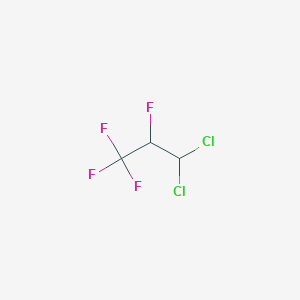

Molecular Formula |

C3H2Cl2F4 |

Molecular Weight |

184.94 g/mol |

IUPAC Name |

3,3-dichloro-1,1,1,2-tetrafluoropropane |

InChI |

InChI=1S/C3H2Cl2F4/c4-2(5)1(6)3(7,8)9/h1-2H |

InChI Key |

XVWSOHXEPYFHEP-UHFFFAOYSA-N |

Canonical SMILES |

C(C(Cl)Cl)(C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloro-1,1,1,2-tetrafluoropropane typically involves the halogenation of propane derivatives. One common method includes the reaction of 1,1,1,2-tetrafluoropropane with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron chloride, at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through a continuous process. This involves the use of large-scale reactors where the reactants are fed continuously, and the product is collected and purified through distillation. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-1,1,1,2-tetrafluoropropane undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

Oxidation and Reduction: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide in an alcoholic medium.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as fluorinated or brominated derivatives.

Elimination: Formation of tetrafluoropropene or other alkenes.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of partially or fully hydrogenated derivatives.

Scientific Research Applications

3,3-Dichloro-1,1,1,2-tetrafluoropropane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.

Biology: Employed in studies involving halogenated hydrocarbons and their biological effects.

Medicine: Investigated for its potential use in pharmaceuticals and as an intermediate in the synthesis of medicinal compounds.

Industry: Utilized in the production of refrigerants, propellants, and as a cleaning agent in the electronics industry.

Mechanism of Action

The mechanism of action of 3,3-Dichloro-1,1,1,2-tetrafluoropropane involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate for nucleophilic substitution or elimination, where the halogen atoms are replaced or removed. The pathways involved include the formation of carbocations or carbanions, which then undergo further transformations to yield the final products.

Comparison with Similar Compounds

Ozone Depletion Potential (ODP) and Global Warming Potential (GWP)

Regulatory Status :

HCFC-244bb (2-Chloro-1,1,1,2-tetrafluoropropane)

HCFC-225ca (3,3-Dichloro-1,1,1,2,2-pentafluoropropane)

Challenges :

- Separation of azeotropic mixtures (e.g., HF and HCFC-244bb) requires specialized distillation techniques .

Data Tables

Table 1: Environmental Impact Comparison

| Compound | ODP Range | GWP Range | Regulatory Status |

|---|---|---|---|

| HCFC-225ca | 0.02–0.11 | 79–1980 | Phased out |

| HCFC-244bb | <0.02 | ~1 (as HFO precursor) | Transitional use permitted |

| HCFC-234da | ~0.05–0.1 | 500–1000 | Restricted |

Key Research Findings

Catalyst Innovation: Liquid-phase fluorination with SbCl₅ achieves higher yields (95%) but requires precise HCl pressure control .

Environmental Trade-offs : While HCFC-244bb has low direct GWP, its synthesis involves energy-intensive steps, necessitating lifecycle assessments .

Regulatory Pressures : The phase-out of HCFC-225ca has accelerated research into chlorine-free alternatives like HFOs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.